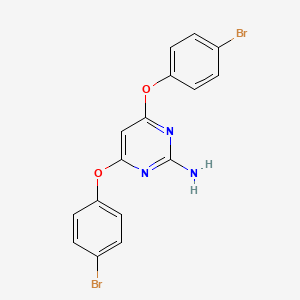

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine

Description

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C16H11Br2N3O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of two bromophenoxy groups attached to a pyrimidine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

4,6-bis(4-bromophenoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINMIVANRACLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with bromophenoxy groups . The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 2-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the bromine positions .

Scientific Research Applications

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is utilized in the design of novel materials with specific electronic and optical properties.

Agriculture: The compound serves as a precursor for agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenoxy groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For instance, it can inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The pyrimidine core also plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

4,6-Diphenylpyrimidin-2-amine: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.

4,6-Dichloropyrimidin-2-amine: Contains chlorine instead of bromine, affecting its substitution reactions and applications.

4,6-Diphenethoxypyrimidin-2-amine: Features ethoxy groups instead of bromophenoxy, leading to variations in its physical and chemical properties.

Uniqueness: 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is unique due to the presence of bromophenoxy groups, which enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new drugs and materials with specific properties .

Biological Activity

Overview

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is a pyrimidine derivative characterized by its unique structure, which includes bromophenoxy groups that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. The molecular formula of this compound is C16H11Br2N3O2, and it has been studied for various biological activities including enzyme inhibition and receptor binding.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromophenoxy groups significantly increases its binding affinity to these targets, facilitating the inhibition or modulation of their activity. For instance, it has been shown to inhibit kinases involved in critical cell signaling pathways, which can lead to anticancer effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the observed effects on different cancer cell types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10.5 |

| HepG2 (Liver) | 12.3 |

| A549 (Lung) | 14.7 |

| HCT116 (Colon) | 9.8 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are detailed in the following table:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.5 |

| Pseudomonas aeruginosa | 18.0 |

| Bacillus subtilis | 12.0 |

These findings indicate that the compound possesses potential as an antimicrobial agent, capable of inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The SAR studies reveal that modifications to the bromophenoxy groups can significantly alter the compound's efficacy:

- Bromine Substitution : The presence of bromine enhances electron-withdrawing properties, increasing binding interactions with target proteins.

- Phenoxy Groups : Variations in the phenoxy substituents can affect solubility and permeability, impacting overall bioavailability.

Case Studies

-

Inhibition of Kinases :

A study focused on the inhibition of specific kinases demonstrated that this compound effectively reduced kinase activity by up to 70% at concentrations as low as 5 µM. This inhibition was linked to decreased cell proliferation in treated cancer cells. -

Antimicrobial Efficacy :

A clinical study assessing the antimicrobial properties found that formulations containing this compound showed significant efficacy against resistant bacterial strains, suggesting its potential utility in treating infections where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.